

# An In-depth Technical Guide to trans-3-Bromo-N-ethylcinnamamide (Cinromide)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of trans-3-Bromo-N-ethylcinnamamide, also known as **Cinromide**. It covers the compound's discovery as an anticonvulsant agent, its synthesis, physicochemical properties, and its recently elucidated mechanism of action as a potent inhibitor of the neutral amino acid transporter B°AT1 (SLC6A19). This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of its synthesis and biological pathway to support further research and development.

## Introduction

trans-3-Bromo-N-ethylcinnamamide, originally developed as an anticonvulsant, has garnered renewed interest due to its specific and potent inhibition of the solute carrier family 6 member 19 (SLC6A19), also known as B<sup>o</sup>AT1. This transporter is crucial for the absorption of neutral amino acids in the intestine and kidneys. Its inhibition presents a promising therapeutic strategy for metabolic diseases. This guide consolidates the current knowledge on this compound to facilitate its application in drug discovery and development.

# **Physicochemical Properties**



A summary of the key physicochemical properties of trans-3-Bromo-N-ethylcinnamamide is presented in Table 1.

Table 1: Physicochemical Properties of trans-3-Bromo-N-ethylcinnamamide

| Property          | Value                                        | Reference |
|-------------------|----------------------------------------------|-----------|
| IUPAC Name        | (2E)-3-(3-bromophenyl)-N-ethylprop-2-enamide | -         |
| Synonyms          | Cinromide, trans-3-Bromo-N-ethylcinnamamide  | [1]       |
| CAS Number        | 58473-74-8                                   | [1]       |
| Molecular Formula | C11H12BrNO                                   | [2]       |
| Molecular Weight  | 254.12 g/mol                                 | [2]       |
| Melting Point     | 89-91 °C                                     | [1]       |
| Appearance        | White crystalline material                   | [1]       |
| Solubility        | Soluble in DMSO (≥250 mg/mL)                 | -         |

# Synthesis of trans-3-Bromo-N-ethylcinnamamide

The synthesis of trans-3-Bromo-N-ethylcinnamamide can be achieved through the amidation of trans-3-bromocinnamic acid. A common and effective method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with ethylamine.

## **Synthetic Scheme**





Click to download full resolution via product page

Caption: Synthesis of trans-3-Bromo-N-ethylcinnamamide.

## **Experimental Protocol**

#### Materials:

- trans-3-Bromocinnamic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Ethylamine (CH<sub>3</sub>CH<sub>2</sub>NH<sub>2</sub>)
- · Anhydrous Toluene
- Anhydrous Diethyl Ether
- Ethanol
- Water
- Standard laboratory glassware and apparatus for reflux and filtration.



#### Procedure:

- Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser
  and a magnetic stirrer, a solution of trans-3-bromocinnamic acid in anhydrous toluene is
  prepared. Thionyl chloride is added dropwise to the solution at room temperature. The
  reaction mixture is then heated to reflux and maintained for a period to ensure complete
  conversion to the acid chloride. The progress of the reaction can be monitored by techniques
  such as thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and
  toluene are removed under reduced pressure.
- Amidation: The resulting crude trans-3-bromocinnamoyl chloride is redissolved in anhydrous toluene. In a separate flask, a solution of ethylamine in dry diethyl ether is prepared. The acid chloride solution is added slowly with stirring to the ethylamine solution at room temperature.[1]
- Reaction and Work-up: The reaction mixture is heated at reflux for 1 hour.[1] After the
  reaction is complete, the solvent and excess ethylamine are removed under reduced
  pressure.[1] The residue is then triturated with water to precipitate the crude product.[1]
- Purification: The crude solid is collected by filtration and washed with water. The product is then recrystallized from an ethanol-water mixture to yield trans-3-bromo-N-ethylcinnamamide as a white crystalline material.[1]
- Characterization: The final product should be characterized by determining its melting point
  and using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity. The
  reported melting point is 89-90°C.[1] While specific public spectra are not readily available, a
  synthetic procedure noted that "NMR and IR spectra as well as elemental analysis were
  consistent with the assigned" structure.[1]

# Biological Activity and Mechanism of Action Anticonvulsant Activity

**Cinromide** was initially identified as a broad-spectrum anticonvulsant.[3] Its efficacy has been demonstrated in various animal models of epilepsy.

Table 2: Anticonvulsant Activity of Cinromide



| Animal Model            | Administration | ED₅₀ (mg/kg) | Reference |
|-------------------------|----------------|--------------|-----------|
| Mice (Electroshock)     | i.p.           | 60 ± 11      | [3]       |
| Mice (Leptazol-induced) | i.p.           | 90 ± 15      | [3]       |
| Mice (Electroshock)     | oral           | 80 ± 15      | [3]       |
| Mice (Leptazol-induced) | oral           | 300 ± 61     | [3]       |
| Rats (Leptazol-induced) | i.p.           | 58 ± 11      | [3]       |

## Mechanism of Action: B<sup>0</sup>AT1 Inhibition

Recent studies have elucidated that the primary mechanism of action of **Cinromide** is the inhibition of the neutral amino acid transporter B<sup>o</sup>AT1 (SLC6A19). This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the small intestine and the proximal tubule of the kidney.





Click to download full resolution via product page

Caption: Inhibition of B<sup>o</sup>AT1 by **Cinromide**.

By blocking B<sup>o</sup>AT1, **Cinromide** prevents the reabsorption of neutral amino acids, leading to their excretion. This mechanism is being explored for the treatment of metabolic disorders characterized by elevated levels of certain amino acids.

Table 3: In Vitro Inhibitory Activity of Cinromide

| Target                    | Assay                       | IC <sub>50</sub> (μM)               | Reference |
|---------------------------|-----------------------------|-------------------------------------|-----------|
| BºAT1 (SLC6A19)           | FLIPR Membrane<br>Potential | ~0.3                                | -         |
| B°AT1 (SLC6A19)           | Radioactive Uptake          | ~0.5                                | -         |
| 5-HT induced contractions | Rat fundus strips           | - (46% inhibition at 10-<br>100 μM) | [3]       |
| Monoamine Oxidase         | Rat liver and brain         | - (Inhibits at 100 μM)              | [3]       |

# Experimental Protocols for Biological Assays In Vivo Anticonvulsant Activity Assay (Rodent Model)

Objective: To determine the median effective dose (ED<sub>50</sub>) of trans-3-Bromo-N-ethylcinnamamide required to protect against chemically or electrically induced seizures.

#### Materials:

- trans-3-Bromo-N-ethylcinnamamide
- Vehicle (e.g., propylene glycol)
- Convulsant agent (e.g., pentylenetetrazol (Leptazol) or electroshock apparatus)
- Male Swiss mice or Wistar rats
- Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration



#### Procedure:

- Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week.
   Fast the animals overnight before the experiment with free access to water.
- Drug Administration: Prepare a solution of trans-3-Bromo-N-ethylcinnamamide in the vehicle.
   Administer the compound at various doses to different groups of animals via the desired route (i.p. or p.o.). A control group should receive the vehicle only.
- Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60 minutes), induce seizures.
  - o Chemical Induction: Administer a convulsant dose of Leptazol (e.g., 85 mg/kg, i.p.).
  - Electrical Induction: Apply a short electrical stimulus via corneal or ear electrodes.
- Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of tonic-clonic seizures.
- Data Analysis: The ED<sub>50</sub> is calculated using statistical methods, such as the log-probit analysis, based on the percentage of animals protected from seizures at each dose level.

## B<sup>o</sup>AT1 Inhibition Assay (Cell-based)

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of trans-3-Bromo-N-ethylcinnamamide on the B<sup>o</sup>AT1 transporter.

#### Materials:

- A cell line stably expressing human B<sup>0</sup>AT1 (e.g., MDCK cells)
- trans-3-Bromo-N-ethylcinnamamide
- Radio-labeled neutral amino acid (e.g., <sup>3</sup>H-Leucine)
- Assay buffer (e.g., Hanks' Balanced Salt Solution)
- Scintillation fluid and counter



#### Procedure:

- Cell Culture: Culture the B<sup>o</sup>AT1-expressing cells in appropriate media until they reach a suitable confluency in multi-well plates.
- Compound Incubation: Prepare serial dilutions of trans-3-Bromo-N-ethylcinnamamide in the assay buffer. Remove the culture medium from the cells and wash with the assay buffer. Add the different concentrations of the compound to the cells and incubate for a specific period.
- Uptake Assay: To initiate the uptake, add the assay buffer containing the radio-labeled amino acid to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature.
- Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells using a suitable lysis buffer.
- Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: The IC<sub>50</sub> value is determined by plotting the percentage of inhibition of amino acid uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## Conclusion

trans-3-Bromo-N-ethylcinnamamide (**Cinromide**) is a compound with a well-established anticonvulsant profile and a more recently discovered role as a potent inhibitor of the B°AT1 neutral amino acid transporter. This dual activity and its well-defined chemical synthesis make it a valuable tool for research in both neuroscience and metabolic diseases. This technical guide provides the essential information and protocols to support scientists and researchers in their exploration of this promising molecule. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical translation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. {Supplementary Data} [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to trans-3-Bromo-N-ethylcinnamamide (Cinromide)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770796#discovery-and-synthesis-of-trans-3-bromo-n-ethylcinnamamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com